

# 2-Chloropyridine-3,5-diamine CAS number 52941-65-8

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## Compound of Interest

Compound Name: 2-Chloropyridine-3,5-diamine

Cat. No.: B1592472

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An In-Depth Technical Guide to **2-Chloropyridine-3,5-diamine** (CAS 52941-65-8): A Strategic Intermediate in Modern Chemistry

## Section 1: Introduction and Strategic Importance

**2-Chloropyridine-3,5-diamine** is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal and agricultural chemistry. Its strategic value lies in the orthogonal reactivity of its three substituents: a chloro group at the 2-position, and two amino groups at the 3- and 5-positions. This unique arrangement allows for sequential, site-selective modifications, making it a powerful scaffold for building complex molecular architectures.

The chlorine atom at the 2-position is activated by the electron-withdrawing pyridine ring nitrogen, rendering it susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar) and a suitable handle for palladium-catalyzed cross-coupling reactions.<sup>[1]</sup> The amino groups, conversely, are nucleophilic and can be readily derivatized through acylation, alkylation, or condensation reactions. This guide provides a technical overview of the synthesis, properties, reactivity, and applications of this versatile building block for professionals in drug discovery and chemical development.<sup>[2]</sup>

## Section 2: Physicochemical & Spectroscopic Profile

A precise characterization is fundamental for the effective use of any chemical intermediate. The key properties of **2-Chloropyridine-3,5-diamine** are summarized below.

## Physicochemical Properties

Property	Value	Source
CAS Number	52941-65-8	-
Molecular Formula	C <sub>5</sub> H <sub>6</sub> ClN <sub>3</sub>	[2]
Molecular Weight	143.57 g/mol	[2]
Appearance	Beige to coffee colored powder	[2]
Melting Point	122-132 °C	[2]
Solubility	Soluble in many organic solvents (e.g., Methanol, DMF, DMSO); limited solubility in water.	General Knowledge

## Predicted Spectroscopic Profile

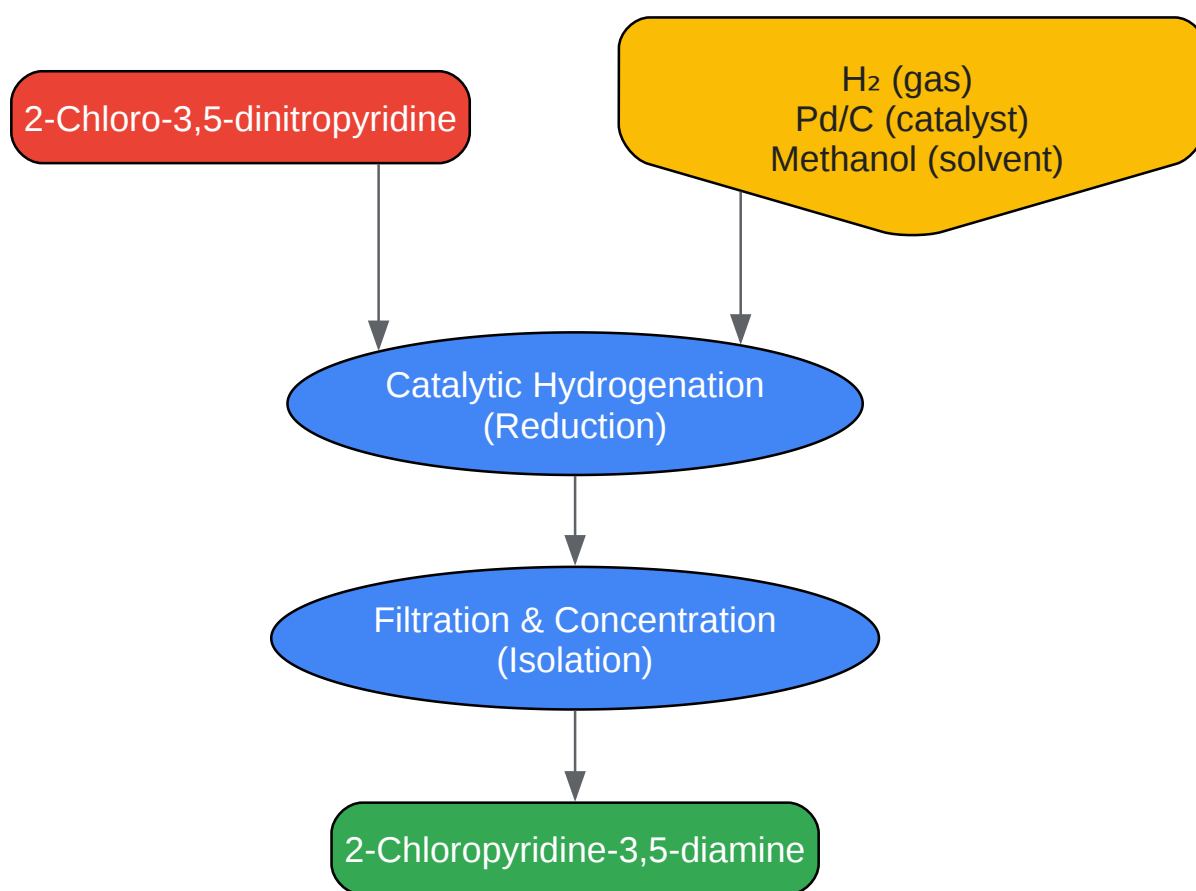
While specific experimental spectra for this exact compound are not widely published, a robust spectroscopic profile can be predicted based on analysis of closely related analogs and established principles of NMR and IR spectroscopy.[3][4][5]

Parameter	Predicted Chemical Shift ( $\delta$ , ppm) / Wavenumber ( $\text{cm}^{-1}$ )	Rationale & Key Features
$^1\text{H}$ NMR (400 MHz, $\text{DMSO-d}_6$ )	$\sim 7.4$ ppm (d, 1H, H-6), $\sim 6.5$ ppm (d, 1H, H-4), $\sim 5.5$ ppm (br s, 2H, $\text{NH}_2$ ), $\sim 5.0$ ppm (br s, 2H, $\text{NH}_2$ )	The two aromatic protons (H-4 and H-6) appear as doublets due to meta-coupling. The electron-donating amino groups shield these protons, shifting them upfield. The two distinct amino groups would appear as broad singlets, exchangeable with $\text{D}_2\text{O}$ .
$^{13}\text{C}$ NMR (100 MHz, $\text{DMSO-d}_6$ )	$\sim 148$ (C-Cl), $\sim 145$ (C- $\text{NH}_2$ ), $\sim 135$ (C- $\text{NH}_2$ ), $\sim 125$ (CH), $\sim 110$ (CH)	Five distinct carbon signals are expected. The carbon bearing the chlorine (C-2) will be significantly downfield. The carbons attached to the amino groups will also be downfield, while the CH carbons will be more shielded.
IR (ATR, $\text{cm}^{-1}$ )	3400-3200 (N-H stretching), 1640-1600 (N-H scissoring), 1580-1450 (C=C, C=N stretching), $\sim 800$ (C-Cl stretching)	The primary amine groups will give rise to characteristic sharp peaks in the N-H stretching region. Aromatic ring stretches and the C-Cl stretch provide further structural confirmation.
Mass Spec. (EI)	$m/z = 143/145$ ( $\text{M}^+/\text{M}^++2$ )	The molecular ion peak will exhibit a characteristic 3:1 isotopic pattern for the $^{35}\text{Cl}$ and $^{37}\text{Cl}$ isotopes, confirming the presence of one chlorine atom.

## Section 3: Synthesis and Mechanistic Considerations

The most logical and efficient synthesis of **2-Chloropyridine-3,5-diamine** initiates from the commercially available precursor, 2-Chloro-3,5-dinitropyridine (CAS 2578-45-2).[6] The core transformation is the simultaneous reduction of the two nitro groups to primary amines.

### Synthetic Workflow Diagram



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Synthesis of **2-Chloropyridine-3,5-diamine** via catalytic hydrogenation.

### Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes a standard laboratory-scale synthesis. The choice of palladium on carbon (Pd/C) as a catalyst is based on its high efficacy and selectivity for nitro group reductions without affecting the aryl chloride under standard conditions. Methanol is an excellent solvent for both the starting material and for facilitating hydrogen gas solubility.

#### Materials:

- 2-Chloro-3,5-dinitropyridine (1.0 equiv)[\[7\]](#)
- 10% Palladium on Carbon (Pd/C), 50% wet (0.05-0.10 equiv by weight)
- Methanol (ACS grade)
- Hydrogen (H<sub>2</sub>) gas supply
- Celite® or a similar filter aid
- Parr hydrogenator or a balloon hydrogenation setup

#### Procedure:

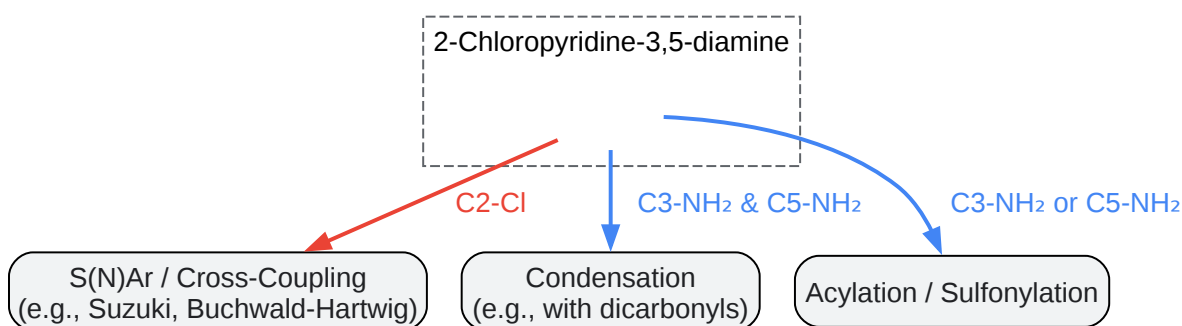
- Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr bottle), add 2-Chloro-3,5-dinitropyridine (e.g., 10.0 g, 49.1 mmol).
- Solvent Addition: Add methanol (e.g., 150 mL) to the vessel and swirl to dissolve the starting material.
- Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the 10% Pd/C catalyst (e.g., 1.0 g).
  - Causality Note: The inert atmosphere prevents potential ignition of the dry catalyst upon contact with the flammable solvent. Wet catalyst is used to mitigate this risk.
- Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen. Pressurize the vessel with hydrogen (e.g., 50 psi or use a balloon) and begin vigorous stirring.

- **Reaction Monitoring:** The reaction is exothermic and will show a drop in hydrogen pressure as the gas is consumed. Monitor the reaction progress by TLC or LC-MS by periodically (e.g., every 1-2 hours) depressurizing, taking an aliquot, and analyzing for the disappearance of the starting material. The reaction is typically complete within 4-8 hours.
- **Work-up:** Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.
- **Filtration:** Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol (2 x 30 mL) to recover all the product.
  - **Trustworthiness Note:** It is critical to never allow the filtered catalyst to dry in the air, as it can be pyrophoric. Quench the catalyst pad with water immediately after filtration.
- **Isolation:** Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The product is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized from a suitable solvent system like ethanol/water or purified via flash column chromatography to afford the final product as a crystalline solid.

## Section 4: Chemical Reactivity and Synthetic Utility

The synthetic power of **2-Chloropyridine-3,5-diamine** stems from its multiple reactive sites, which can be addressed with high selectivity.

### Reactivity Map



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Key reactive sites on the **2-Chloropyridine-3,5-diamine** scaffold.

- C2-Chloro Group (Electrophilic Site): This position is the primary site for introducing molecular diversity.
  - Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar): The chlorine is readily displaced by a wide range of nucleophiles (O, N, S-based) under basic conditions. The reaction rate is enhanced by the electron-withdrawing nature of the pyridine nitrogen.[8]
  - Palladium-Catalyzed Cross-Coupling: This is arguably the most powerful application. Suzuki coupling with boronic acids introduces new C-C bonds, while Buchwald-Hartwig amination introduces C-N bonds, allowing access to a vast chemical space.[1]
- C3/C5-Amino Groups (Nucleophilic Sites): These groups are excellent nucleophiles.
  - Condensation Reactions: The diamine motif is ideal for forming fused heterocyclic systems. For instance, reaction with 1,2-dicarbonyl compounds can lead to the formation of imidazo[4,5-b]pyridine cores, a privileged structure in medicinal chemistry.
  - Acylation and Sulfonylation: The amino groups react readily with acyl chlorides, sulfonyl chlorides, and isocyanates to form amides, sulfonamides, and ureas, respectively. Selective mono-functionalization can often be achieved by controlling stoichiometry and reaction conditions.

## Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol illustrates the functionalization at the C2 position, a common strategy in drug development.

Materials:

- **2-Chloropyridine-3,5-diamine** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Pd(PPh<sub>3</sub>)<sub>4</sub> (0.03 equiv) or other suitable Pd catalyst/ligand system

- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) (3.0 equiv)
- 1,4-Dioxane and Water (4:1 solvent mixture)

Procedure:

- To an oven-dried Schlenk flask, add **2-Chloropyridine-3,5-diamine** (1.0 mmol), the arylboronic acid (1.2 mmol),  $\text{Pd}(\text{PPh}_3)_4$  (0.03 mmol), and  $\text{Na}_2\text{CO}_3$  (3.0 mmol).
- Evacuate and backfill the flask with an inert gas (Argon) three times.
- Add the degassed dioxane/water solvent mixture (5 mL).
- Heat the reaction mixture to 100 °C with vigorous stirring and monitor by LC-MS.
- Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the residue by flash column chromatography to yield the 2-aryl-pyridine-3,5-diamine product.

## Section 5: Applications in Drug Discovery & Agrochemicals

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, and the addition of a second amino group and a chloro handle on the 3,5- and 2-positions, respectively, makes this molecule a highly sought-after intermediate.<sup>[2]</sup>

- **Kinase Inhibitors:** The aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. The substituents at the 2, 3, and 5 positions can be elaborated to occupy adjacent pockets in the ATP-binding site, enabling the development of potent and selective inhibitors for oncology and inflammatory diseases.
- **CNS Agents:** The ability to modulate the polarity and structure via the three functional handles allows for fine-tuning of properties like blood-brain barrier penetration, making this



scaffold relevant for developing treatments for neurological disorders.[9]

- **Antiviral and Antibacterial Agents:** The diamine functionality is crucial for forming hydrogen bond networks with biological targets like viral proteases or bacterial enzymes. The scaffold has been used to develop novel antibacterial translation inhibitors.
- **Agrochemicals:** This compound serves as a key intermediate in synthesizing advanced herbicides and fungicides, where the pyridine core is a common toxophore.[2]

## Section 6: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not readily available, a robust safety assessment can be made based on its functional groups: aromatic amines and chloropyridines.[10][11][12]

- **Hazard Classification (Anticipated):**
  - **Acute Toxicity:** Likely harmful or toxic if swallowed, inhaled, or absorbed through the skin. Aromatic amines can be toxic.
  - **Skin/Eye Irritation:** Expected to be a skin and eye irritant.
  - **Sensitization:** May cause skin sensitization upon repeated contact.
  - **Mutagenicity:** Aromatic amines should always be handled as potential mutagens.
- **Personal Protective Equipment (PPE):**
  - **Hand Protection:** Wear nitrile or neoprene gloves. Inspect gloves prior to use.[12]
  - **Eye Protection:** Use chemical safety goggles and/or a face shield.
  - **Skin and Body Protection:** Wear a standard laboratory coat. Ensure sleeves are buttoned.
  - **Respiratory Protection:** Handle only in a certified chemical fume hood to avoid inhalation of dust.
- **Handling and Storage:**

- Handling: Avoid generating dust. Use only in a well-ventilated area, preferably a fume hood. Wash hands thoroughly after handling.[13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and strong acids.[14]
- Disposal:
  - Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow it to enter the environment.

## Section 7: Conclusion

**2-Chloropyridine-3,5-diamine** is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined and orthogonal reactivity profile provides chemists with precise control over the synthetic process, enabling the efficient construction of complex, high-value molecules. For professionals engaged in the discovery of new pharmaceuticals and agrochemicals, a thorough understanding of this scaffold's properties and potential is essential for accelerating innovation and achieving synthetic goals.

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